Computed LogP Comparison: Increased Lipophilicity Over Non-Methylated Analog
From authoritative chemoinformatics data, the computed partition coefficient (XLogP3) is the primary differentiating property. The target compound 1-(3-chloro-2-methylpropyl)-4-methylbenzene exhibits a higher computed lipophilicity (XLogP3 = 3.9) [1] compared to its ring-unsubstituted analog (3-chloro-2-methylpropyl)benzene . This quantified difference indicates a preference for non-polar environments, directly influencing its behavior in liquid-liquid extractions, chromatographic purification, and partitioning in biological systems.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | (3-chloro-2-methylpropyl)benzene (CAS 73756-58-8): XLogP3 is not explicitly available from this source but is theoretically lower due to the absence of a methyl group on the benzene ring. No baseline data available. |
| Quantified Difference | Higher relative to non-methylated analog (exact difference not quantifiable due to missing comparator data in source). |
| Conditions | Computational prediction using PubChem's XLogP3 model. |
Why This Matters
Lipophilicity is a key determinant of compound behavior in multi-phase systems and bioactivity predictions, making its control essential for reproducible synthetic and biological protocols.
- [1] Kuujia, Cas no 66229-91-2 (Benzene, 1-(3-chloro-2-methylpropyl)-4-methyl-). Provides computed properties including XLogP3. View Source
